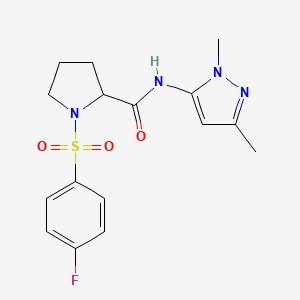

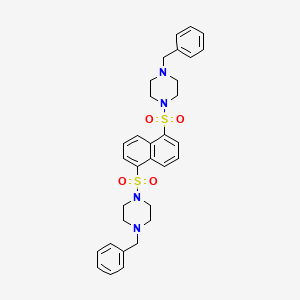

![molecular formula C14H9F2N3O2S B2713329 N-(2,5-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-00-4](/img/structure/B2713329.png)

N-(2,5-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds that contain a thiazole ring fused to a pyrimidine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms, while the thiazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolopyrimidine core, which is a fused ring system containing a thiazole ring and a pyrimidine ring . The compound also contains a carboxamide group attached to the pyrimidine ring and a difluorophenyl group attached to the nitrogen atom of the thiazole ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the carboxamide group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the carboxamide group could increase its polarity, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications

Green Synthesis of Heterocycles

This compound is used in the green synthesis of pyrimidine heterocycles that contain a 1,3,4-thiadiazole ring moiety. This process is carried out using microwave-assisted multi-component reactions .

Antimicrobial Activity

The compound has shown excellent in vitro antimicrobial activity against various bacterial strains. This makes it a potential candidate for the development of new antimicrobial drugs .

Antiviral Activity

In addition to its antimicrobial properties, the compound has also demonstrated antiviral activity. It has shown significant inhibition of certain viruses, making it a potential antiviral agent .

Biological Studies

The compound has been used in in vitro and in silico biological studies. These studies aim to understand the compound’s mode of action and its potential therapeutic applications .

Synthesis of Bioactive Compounds

The compound is used in the synthesis of various bioactive compounds. These compounds have a wide range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .

Development of New Drugs

The compound’s unique structure and biological activity make it a key substrate in the development of new drugs. It has been used to develop molecules with improved biological activity .

Cytotoxic Studies

The compound has been used in cytotoxic studies. Certain derivatives of the compound have shown excellent activity in various cell lines .

Environmental Benignness

The synthesis process of this compound has several advantages, including good yields, ease of operation, environmental benignness, relatively short reaction times, and the possibility to use a wide range of substrates .

Future Directions

properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-4-8(15)2-3-10(11)16/h2-6H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMMZRXXEABLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

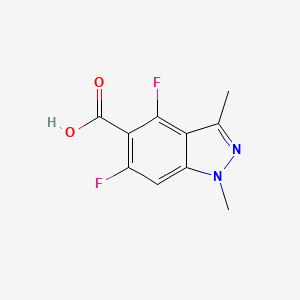

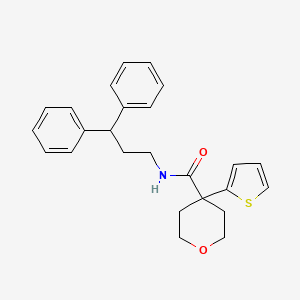

![2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2713248.png)

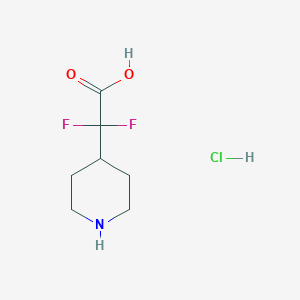

![5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2713249.png)

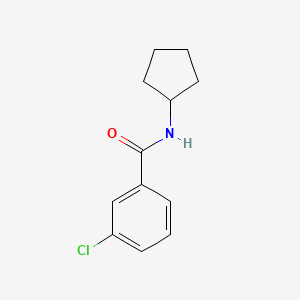

![2-Furanyl-[4-(4-phenoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B2713250.png)

![2-Chloro-1-(1,4-diazabicyclo[3.2.2]nonan-4-yl)propan-1-one](/img/structure/B2713253.png)

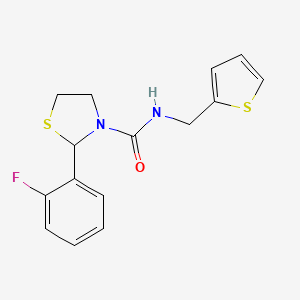

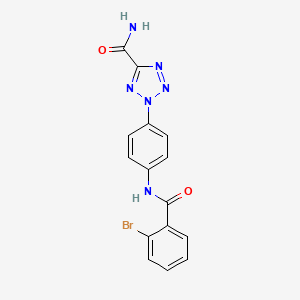

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713258.png)

![1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol](/img/structure/B2713259.png)